molecular formula C11H11NO2 B8571864 3-(3-Ethoxyphenyl)-3-oxopropanenitrile

3-(3-Ethoxyphenyl)-3-oxopropanenitrile

Cat. No.: B8571864
M. Wt: 189.21 g/mol
InChI Key: GGJBZEJYEMKQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Ethoxyphenyl)-3-oxopropanenitrile is a β-ketonitrile compound featuring a central ketone group flanked by a nitrile and a 3-ethoxyphenyl substituent. This structure positions it as a versatile intermediate in heterocyclic chemistry, particularly in synthesizing pyrimidines, pyrazoles, and fused benzofuran derivatives .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C11H11NO2/c1-2-14-10-5-3-4-9(8-10)11(13)6-7-12/h3-5,8H,2,6H2,1H3

InChI Key

GGJBZEJYEMKQJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Ethoxyphenyl)-3-oxopropanenitrile can be synthesized through several methods. One common approach involves the reaction of m-ethoxybenzoyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the condensation of m-ethoxybenzaldehyde with malononitrile in the presence of a base like piperidine. This reaction proceeds via a Knoevenagel condensation mechanism, followed by cyclization and dehydration to yield m-ethoxybenzoylacetonitrile.

Industrial Production Methods

Industrial production of m-ethoxybenzoylacetonitrile often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-3-oxopropanenitrile undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: m-Ethoxybenzoic acid or m-ethoxyacetophenone.

    Reduction: m-Ethoxybenzyl alcohol or m-ethoxybenzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Ethoxyphenyl)-3-oxopropanenitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: Research explores its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of m-ethoxybenzoylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-3-oxopropanenitrile

  • Substituent : 4-Methoxyphenyl.
  • Key Differences : The methoxy group at the para position increases electron density on the aromatic ring compared to the ethoxy group at the meta position in the target compound. This alters regioselectivity in cyclization reactions.
  • Applications : Used to synthesize pyrazole-5-amine intermediates for anticancer agents. The methoxy group enhances hydrogen bonding with biological targets .

3-(Benzofuran-3-yl)-3-oxopropanenitrile

  • Substituent : Benzofuran-3-yl.
  • Key Differences : The fused benzofuran ring introduces rigidity and planar geometry, improving π-π stacking interactions in bioactive molecules.
  • Applications: Precursor for benzofuran-fused pyrimidine/pyrazole derivatives with notable anticancer activity (IC₅₀ values: 1.2–4.8 µM against MCF-7 cells) .

3-(1H-Indol-3-yl)-3-oxopropanenitrile

  • Substituent : Indol-3-yl.
  • Key Differences : The indole moiety enables participation in electrophilic substitutions and hydrogen bonding via the NH group.
  • Applications : Synthesizes bis(indolyl)pyridine derivatives with biofilm formation inhibitory activity (e.g., 75% inhibition at 50 µg/mL against S. aureus) .

3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile

  • Substituent : 3-Fluoropiperidin-1-yl.

3-(3-Chlorophenyl)-3-oxopropanenitrile

  • Substituent : 3-Chlorophenyl.
  • Key Differences : The electron-withdrawing chlorine atom reduces electron density, favoring nucleophilic attacks at the ketone position.

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Applications Bioactivity Highlights
3-(3-Ethoxyphenyl)-3-oxopropanenitrile 3-Ethoxyphenyl ~205.2 (estimated) Heterocyclic intermediate Understudied; inferred anticancer
3-(4-Methoxyphenyl)-3-oxopropanenitrile 4-Methoxyphenyl 191.2 Anticancer pyrazole synthesis IC₅₀: 2.5–8.3 µM (HeLa cells)
3-(Benzofuran-3-yl)-3-oxopropanenitrile Benzofuran-3-yl 197.2 Anticancer benzofuran derivatives IC₅₀: 1.2–4.8 µM (MCF-7 cells)
3-(1H-Indol-3-yl)-3-oxopropanenitrile Indol-3-yl 185.2 Biofilm inhibitors, antimicrobials 75% biofilm inhibition (S. aureus)
3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile 3-Fluoropiperidin-1-yl 170.2 Medicinal chemistry reagent Lab use only

Key Research Findings

  • Electron-Donating Groups : Ethoxy and methoxy substituents enhance reactivity in cyclocondensation reactions by increasing electron density on the aromatic ring, facilitating nucleophilic attacks at the ketone position .
  • Bioactivity Correlation : Benzofuran and indole derivatives exhibit superior anticancer and antimicrobial activities compared to simple phenyl analogs, likely due to enhanced π-stacking and hydrogen bonding .
  • Synthetic Flexibility : Fluorinated and chlorinated analogs are less explored for bioactivity but serve as critical intermediates for stereochemically complex molecules .

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